molecular formula C13H11ClFNOS B2610536 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797317-47-5

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2610536
CAS No.: 1797317-47-5
M. Wt: 283.75
InChI Key: UKDQAFFTFVYWMP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and thiophene-3-carboxaldehyde.

    Formation of Intermediate: The 2-chloro-6-fluoroaniline undergoes a nucleophilic substitution reaction with thiophene-3-carboxaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes:

    Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site.

    Modulate Receptor Activity: Act as an agonist or antagonist at specific receptors.

    Pathways Involved: Affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a different position of the thiophene ring.

    2-(2-chloro-6-fluorophenyl)-N-(furan-3-ylmethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNOS/c14-11-2-1-3-12(15)10(11)6-13(17)16-7-9-4-5-18-8-9/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDQAFFTFVYWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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